molecular formula C6H7NS B13457087 5-Cyclopropyl-1,3-thiazole

5-Cyclopropyl-1,3-thiazole

Cat. No.: B13457087
M. Wt: 125.19 g/mol
InChI Key: KRLYPASAQFHQEY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3-thiazole is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group adds to its chemical diversity and reactivity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,3-thiazole can be achieved through several methods. One common approach involves the cyclization of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method includes a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-Cyclopropyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 5-Cyclopropyl-1,3-thiazole imparts unique steric and electronic properties, enhancing its reactivity and potential for diverse applications. This makes it distinct from other thiazole derivatives and similar heterocyclic compounds.

Properties

IUPAC Name

5-cyclopropyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYPASAQFHQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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